molecular formula C25H19N2O2PS B4329224 3-[(triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide

3-[(triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide

Cat. No. B4329224
M. Wt: 442.5 g/mol
InChI Key: WGBRTYYWJLTEIQ-UHFFFAOYSA-N
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Description

3-[(triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide, commonly known as TBID, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of science. TBID is a member of the benzisothiazole family of compounds and has a unique molecular structure that makes it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of TBID is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are important for the growth and survival of cancer cells. TBID has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and physiological effects:
TBID has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. TBID has also been shown to have antibacterial and antifungal properties, which may make it a useful tool for studying microbial infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of TBID is its high potency and specificity for certain enzymes and signaling pathways, which makes it a valuable tool for studying these processes in vitro. However, TBID can be difficult to synthesize and purify, which may limit its use in some experiments. Additionally, TBID may have off-target effects on other enzymes or signaling pathways, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on TBID. One area of interest is the development of TBID-based fluorescent probes for imaging biological systems. Another area of interest is the optimization of TBID synthesis and purification methods to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of TBID and its potential applications in various fields of science.

Scientific Research Applications

TBID has been extensively studied for its potential applications in various fields of science. One of the most promising applications of TBID is in the field of medicinal chemistry, where it has been shown to have potent anticancer activity. TBID has also been studied for its potential use as a fluorescent probe for imaging biological systems, as well as for its antibacterial and antifungal properties.

properties

IUPAC Name

(1,1-dioxo-1,2-benzothiazol-3-yl)imino-triphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N2O2PS/c28-31(29)24-19-11-10-18-23(24)25(27-31)26-30(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBRTYYWJLTEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=NS(=O)(=O)C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N2O2PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,2-benzothiazole 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 2
3-[(triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 3
3-[(triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 4
3-[(triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 5
3-[(triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 6
3-[(triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide

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